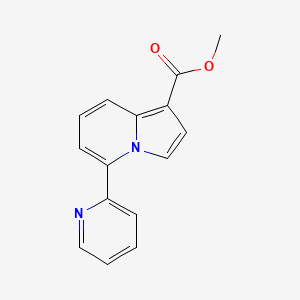

Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate is a heterocyclic compound that features both pyridine and indolizine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with an indolizine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods can enhance the yield and purity of the compound, making it more suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives and pyridine-containing molecules, such as:

Indolizidine 209B: A related compound with similar structural features and chemical properties.

Pyridinium Salts: These compounds share the pyridine ring and exhibit similar reactivity and applications.

Uniqueness

This compound is unique due to its combination of pyridine and indolizine rings, which confer specific electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific reactivity and selectivity .

Biological Activity

Methyl 5-(2-pyridinyl)-1-indolizinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound belongs to the indolizine family, characterized by a fused indole and pyridine structure. The compound is synthesized through various methods, often involving reactions with pyridine derivatives and indolizines. Its chemical formula is C12H10N2O2.

Antagonistic Properties

Research indicates that this compound exhibits significant antagonistic activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various neurological and psychiatric conditions. The compound's binding affinity to the 5-HT2C receptor suggests potential therapeutic applications in treating disorders like anxiety and depression .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has shown effectiveness against cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . This inhibition may lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its clinical implications.

The biological activity of this compound is believed to stem from its structural features that allow it to interact with neurotransmitter receptors and enzymes. The presence of the pyridine ring enhances its ability to form hydrogen bonds with receptor sites, contributing to its antagonistic effects on serotonin receptors .

Study on Serotonin Receptors

A notable study focused on the compound's effects on serotonin receptor subtypes. In this study, this compound was administered to animal models, revealing a dose-dependent reduction in hyperactivity induced by serotonin agonists. The results indicated a significant blockade of the 5-HT2C receptor, confirming its potential as a therapeutic agent for mood disorders .

Pharmacokinetic Analysis

Another case study evaluated the pharmacokinetics of this compound in human liver microsomes. The findings suggested that the compound undergoes extensive metabolism via cytochrome P450 pathways, which may affect its bioavailability and efficacy when used therapeutically .

Comparative Biological Activity Table

| Compound | Target Receptor | Binding Affinity (pKi) | Inhibition Type |

|---|---|---|---|

| This compound | 5-HT2C | 8.0 | Antagonist |

| SB-242084 (Reference Compound) | 5-HT2C | 9.0 | Selective Antagonist |

| Compound X (Similar Structure) | Various | Varies | Mixed Inhibitor |

Properties

CAS No. |

853334-04-0 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

methyl 5-pyridin-2-ylindolizine-1-carboxylate |

InChI |

InChI=1S/C15H12N2O2/c1-19-15(18)11-8-10-17-13(11)6-4-7-14(17)12-5-2-3-9-16-12/h2-10H,1H3 |

InChI Key |

LTMNXRRIPCACEF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(N2C=C1)C3=CC=CC=N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.